ethyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a combination of several functional groups, including a triazole ring, a pyrrole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrole ring: This step often involves the reaction of a suitable precursor with a pyrrole derivative.
Attachment of the chlorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Formation of the sulfanylacetyl group:
Final coupling: The final step involves coupling the intermediate with ethyl 4-aminobenzoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a suitable catalyst.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield reduced derivatives with modified functional groups.
Scientific Research Applications
Ethyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a starting material for the synthesis of potential drug candidates with various biological activities.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Ethyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Pyrrole derivatives: These compounds share the pyrrole ring structure and may have similar chemical properties.
Chlorophenyl derivatives: These compounds share the chlorophenyl group and may have similar reactivity.
The uniqueness of ethyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate lies in its combination of these functional groups, which can result in unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3S/c1-2-32-22(31)17-7-11-19(12-8-17)25-20(30)15-33-23-27-26-21(16-5-9-18(24)10-6-16)29(23)28-13-3-4-14-28/h3-14H,2,15H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHHWPXBCJSWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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